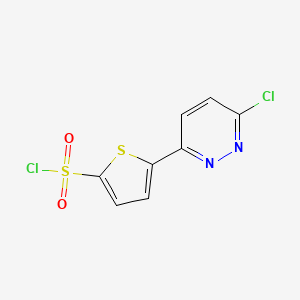
5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride
Descripción general
Descripción
5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C8H4Cl2N2O2S2 and its molecular weight is 295.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride (CAS No. 1017791-40-0) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 295.17 g/mol. The compound features a thiophene ring substituted with a chloropyridazine moiety and a sulfonyl chloride functional group, which may contribute to its reactivity and biological properties .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing sulfonyl chloride groups have been studied for their antibacterial properties. The sulfonamide derivatives are known to inhibit bacterial growth by targeting folic acid synthesis pathways, which are essential for bacterial cell proliferation .
- Enzyme Inhibition : The presence of the thiophene and pyridazine moieties may enhance the compound's ability to interact with various enzymes, potentially inhibiting their activity. This interaction can lead to downstream effects in cellular signaling pathways.
- Anti-inflammatory Properties : Some studies suggest that similar compounds exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights that may be applicable to this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of thiophene derivatives with chloropyridazine and sulfonyl chlorides under controlled conditions. The resulting compound can be further modified to create derivatives with enhanced biological activities.
Propiedades
IUPAC Name |
5-(6-chloropyridazin-3-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2S2/c9-7-3-1-5(11-12-7)6-2-4-8(15-6)16(10,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBGPNXGDANBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=C(S2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















